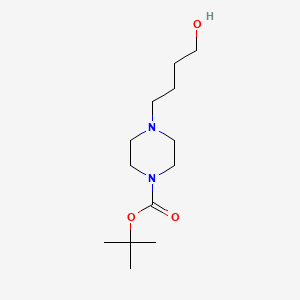
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methoxyphenyl)pivalamide” is a chemical compound with the formula C12H17NO2 and a molecular weight of 207.27 . It’s used in research and has been offered for sale by chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)pivalamide” were not found, there are general methods for synthesizing similar compounds. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Cystic Fibrosis Therapy One study delves into the development of bithiazole analogs, including derivatives similar in structure to N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)pivalamide, for the treatment of cystic fibrosis. These compounds were evaluated for their ability to correct the defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. A specific compound demonstrated significant activity in correcting this defect, highlighting its potential as a therapeutic agent for cystic fibrosis. The study's findings suggest that the structural features of these molecules, such as their bithiazole core and specific substituents, are critical for their biological activity (Yu et al., 2008).
Antibacterial Activity Another area of application is in the development of new antibacterial agents. Research into pivaloyloxymethyl esters of cephalosporin derivatives, which share a common scaffold with N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)pivalamide, has shown these compounds to exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacteria. This demonstrates the potential of such derivatives in addressing antibiotic resistance and developing new antibacterial treatments (Sakagami et al., 1991).
Synthetic Chemistry Applications The utility of thiazole derivatives in synthetic chemistry is also notable, as evidenced by studies on the lithiation reactions of related compounds. These studies provide insights into the reactivity and potential modifications of thiazole-based compounds, which can be applied in the synthesis of novel molecules with desired properties (Smith et al., 2012).
Cytotoxicity and Anticancer Research Thiazole derivatives are also explored for their cytotoxic properties against cancer cell lines. Research on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives incorporating methoxyphenyl and methylthiazolyl groups has shown promising in vitro cytotoxic activity. This suggests the potential application of these compounds in developing anticancer therapies (Hassan et al., 2014).
Fluorescent Dye Development Furthermore, thiazole compounds are being utilized in the synthesis of fluorescent dyes. Research involving ethoxycarbonylpyrene and perylene thioamides to produce fluorescent dyes with thiazole-based structures has resulted in compounds exhibiting a wide range of fluorescence. This highlights the application of thiazole derivatives in the development of materials science, particularly in creating fluorescent markers for biological and material sciences (Witalewska et al., 2019).
Propriétés
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10-13(11-6-8-12(20-5)9-7-11)17-15(21-10)18-14(19)16(2,3)4/h6-9H,1-5H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJGCVKUJVFCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

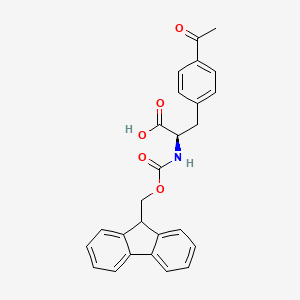
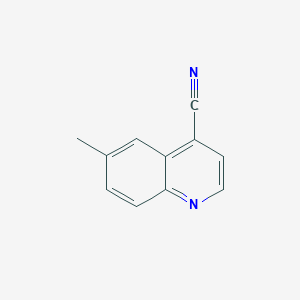
![5,6-dimethyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole](/img/structure/B2681642.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)
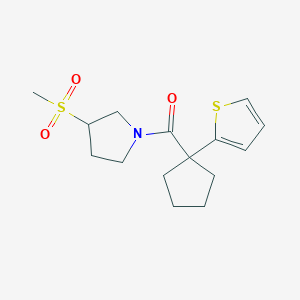
![2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2681648.png)

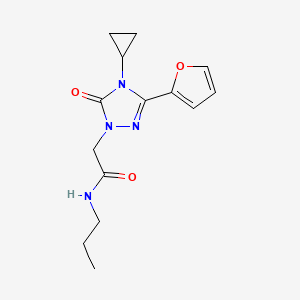
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)

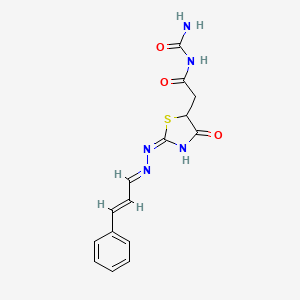
![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)

